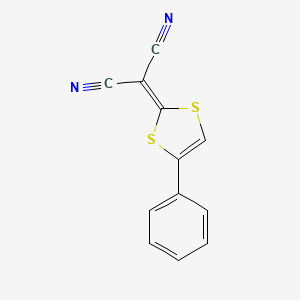
(4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile is a chemical compound known for its unique structure and properties It contains a phenyl group attached to a 1,3-dithiol-2-ylidene moiety, which is further connected to a propanedinitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile typically involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions can vary, but common catalysts include yttrium triflate and tungstophosphoric acid . The reaction is usually carried out in a solvent such as petroleum ether or water, depending on the specific catalyst used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, would apply to its large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4
Reducing agents: H2/Ni, H2/Rh, LiAlH4, NaBH4
Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX), and enolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
(4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile involves its interaction with molecular targets through its dithiol and nitrile groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which allow the compound to modify biological molecules and pathways . The exact molecular targets and pathways depend on the specific application and conditions used in the research .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{3-[2-(4,5-dimethyl-2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]phenyl}propanedinitrile
- (4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile
Uniqueness
(4-Phenyl-2H-1,3-dithiol-2-ylidene)propanedinitrile is unique due to its combination of a phenyl group with a 1,3-dithiol-2-ylidene moiety and a propanedinitrile group. This structure imparts specific reactivity and stability, making it valuable for various scientific applications .
Propiedades
Número CAS |
55356-31-5 |
|---|---|
Fórmula molecular |
C12H6N2S2 |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
2-(4-phenyl-1,3-dithiol-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C12H6N2S2/c13-6-10(7-14)12-15-8-11(16-12)9-4-2-1-3-5-9/h1-5,8H |
Clave InChI |
KOOJLPQXSAORSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC(=C(C#N)C#N)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


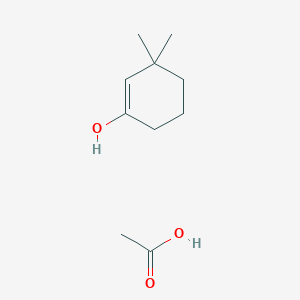
![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)


![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
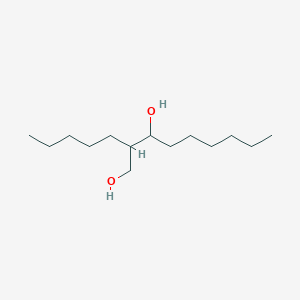
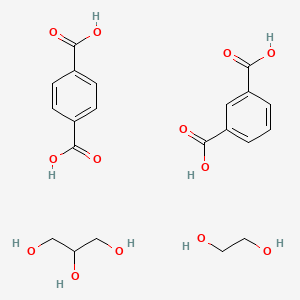
![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
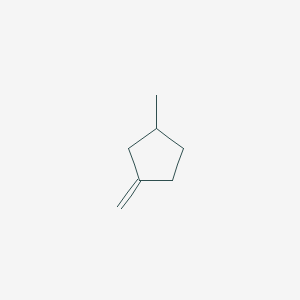
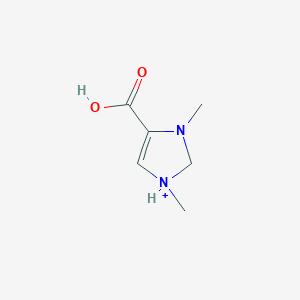
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)

![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14637028.png)
